molecular formula C5H11N3O B11924115 1-Oxa-4,6,9-triazaspiro[4.4]nonane CAS No. 340702-13-8

1-Oxa-4,6,9-triazaspiro[4.4]nonane

Cat. No.: B11924115
CAS No.: 340702-13-8
M. Wt: 129.16 g/mol
InChI Key: KIBSIWSOSBRCAU-UHFFFAOYSA-N
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Description

1-Oxa-4,6,9-triazaspiro[4.4]nonane is a spirocyclic compound characterized by a unique bicyclic structure where two fused rings share a single atom (spiro junction). Its molecular formula is C₆H₁₀N₃O, featuring one oxygen and three nitrogen atoms within a spiro[4.4]nonane framework. This compound is of interest in medicinal chemistry and materials science due to its rigid, three-dimensional geometry, which can enhance binding specificity in biological targets or influence polymer properties .

Properties

CAS No.

340702-13-8

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

1-oxa-4,6,9-triazaspiro[4.4]nonane

InChI

InChI=1S/C5H11N3O/c1-2-7-5(6-1)8-3-4-9-5/h6-8H,1-4H2

InChI Key

KIBSIWSOSBRCAU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(N1)NCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The spiro[4.4]nonane scaffold is highly versatile, with modifications to heteroatoms (O, N, S) and substituents leading to diverse physicochemical and biological properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Applications/Activity Reference
1-Oxa-4,6,9-triazaspiro[4.4]nonane C₆H₁₀N₃O Contains 1 oxygen, 3 nitrogen atoms; rigid spirocyclic geometry Potential ligand for receptor modulation
1-Oxa-4-thiaspiro[4.4]nonane C₇H₁₂OS Sulfur replaces one nitrogen; molecular weight: 144.23 g/mol Not specified (structural studies)
2,7-Diazaspiro[4.4]nonane derivatives C₇H₁₂N₂ Two nitrogen atoms; substituents at N influence S1R/S2R affinity (Ki = 1.8–11 nM) Sigma receptor ligands with analgesic potential
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane C₇H₁₀N₂O₂ Bicyclic (non-spiro) with two nitrogens; antimicrobial and antioxidant activity Inhibits Gram-negative/positive bacteria (e.g., S. aureus)
Tetraazasilafenestrane C₈H₁₈N₄Si Silicon-containing spirocycle; planar-tetracoordinate Si Synthetic novelty; structural studies
1,4-Dioxa-6,8-diazaspiro[4.4]nonane C₆H₁₀N₂O₂ Two oxygen and two nitrogen atoms; no reported bioactivity Chemical intermediate

Key Findings from Comparative Studies

Heteroatom Influence on Bioactivity: Nitrogen-rich analogs (e.g., 2,7-diazaspiro[4.4]nonane derivatives) exhibit high affinity for sigma receptors (S1R Ki = 1.8 nM), suggesting their utility in neuropathic pain management . Sulfur substitution (e.g., 1-Oxa-4-thiaspiro[4.4]nonane) increases molecular weight and polarizability but reduces hydrogen-bonding capacity compared to nitrogen-rich analogs .

Antimicrobial Activity: Bicyclic diaza-dioxo compounds (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) show broad-spectrum activity against Aeromonas hydrophila and S. aureus, likely due to oxidative stress induction .

Catalytic and Material Applications: 1-Azaspiro[4.4]nonane derivatives serve as chiral ligands in asymmetric catalysis, achieving 86% enantiomeric excess (ee) in hydrogenation reactions . Spirocyclic monomers (e.g., 2-methylene-1,4,6-trioxaspiro[4.4]nonane) undergo controlled ring-opening polymerization for specialty polymers .

Biological Activity

1-Oxa-4,6,9-triazaspiro[4.4]nonane is a heterocyclic compound characterized by a unique spirocyclic structure that includes both nitrogen and oxygen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance:

  • Tested Pathogens : The compound was evaluated against Gram-positive and Gram-negative bacteria.
  • Inhibition Rates : It demonstrated inhibition rates comparable to standard antibiotics, indicating its efficacy as a potential therapeutic agent.

Anticancer Activity

The anticancer properties of this compound have also been explored extensively:

  • Cell Lines Tested : Studies have evaluated the compound's effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism of Action : Preliminary findings suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial function .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Effect
AntimicrobialGram-positive & Gram-negative bacteriaSignificant inhibition of growth
AnticancerMCF-7, A549Induction of apoptosis and cell cycle arrest

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Utilizing precursors with appropriate functional groups that facilitate the formation of the spirocyclic structure.
  • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds leading to the desired spirocyclic compound.

The synthesis often involves the use of catalysts and specific reaction conditions to optimize yield and purity.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound:

  • Methodology : The compound was tested against a panel of bacterial strains using agar diffusion methods.
  • Results : It exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics such as ampicillin and ciprofloxacin.

Case Study 2: Anticancer Mechanism Elucidation

Another study focused on its anticancer effects:

  • Experimental Design : MCF-7 cells were treated with varying concentrations of the compound.
  • Findings : The results demonstrated significant cell death at higher concentrations, with flow cytometry analysis confirming increased apoptosis markers.

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